1-[3-(3-Bromophenyl)propyl]piperazine
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Overview
Description
1-[3-(3-Bromophenyl)propyl]piperazine is a chemical compound with the molecular formula C10H13BrN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-[3-(3-Bromophenyl)propyl]piperazine typically involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(3-Bromophenyl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-Bromophenyl)propyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenyl)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-[3-(3-Bromophenyl)propyl]piperazine can be compared with other similar compounds, such as:
1-(3-Bromophenyl)piperazine: This compound has a similar structure but lacks the propyl group. It is also used in medicinal chemistry and has similar biological activities.
1-(3-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a bromine atom. It is used in similar applications but may have different reactivity and biological effects.
1-(3-Fluorophenyl)piperazine: This compound has a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C13H19BrN2 |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
1-[3-(3-bromophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19BrN2/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16/h1,3,5,11,15H,2,4,6-10H2 |
InChI Key |
ZKPNHHGESSQTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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